molecular formula C6H6O.C3H9N<br>C9H15NO B12664967 Einecs 265-965-4 CAS No. 65886-46-6

Einecs 265-965-4

Cat. No.: B12664967
CAS No.: 65886-46-6
M. Wt: 153.22 g/mol
InChI Key: YLKXGVSMBYZCSB-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Under the REACH regulation, EINECS compounds require rigorous safety evaluations, often leveraging computational tools like (Q)SAR models to predict toxicity and physicochemical properties when experimental data are scarce . EINECS 265-965-4 likely belongs to a broader chemical class (e.g., substituted aromatics, chlorinated alkanes) based on structural analogs identified via similarity metrics such as the Tanimoto index .

Properties

CAS No.

65886-46-6

Molecular Formula

C6H6O.C3H9N
C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-dimethylmethanamine;phenol

InChI

InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3

InChI Key

YLKXGVSMBYZCSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .

Industrial Production Methods

In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:

    Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.

    Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).

    Separation: The treated product is separated from hydrogen and other gases.

    Distillation: The final product is distilled to obtain the desired fractions.

Chemical Reactions Analysis

Types of Reactions

Hydrotreated Middle Distillate primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

EINECS compounds are compared using 2D molecular fingerprints and the Tanimoto coefficient, where a score ≥70% indicates high structural similarity . For example:

  • EINECS 265-965-4 may share structural motifs (e.g., nitro groups, halogen substituents) with analogs like EINECS 205-748-7 (mononitrobenzene derivatives) or EINECS 203-457-6 (chlorinated alkanes), enabling read-across toxicity predictions .

Table 1: Structural Analogs of this compound

EINECS Number Compound Class Tanimoto Similarity Key Functional Groups
205-748-7 Substituted Nitrobenzenes 78% -NO₂, -Cl
203-457-6 Chlorinated Alkanes 72% -CCl₃, -CH₂Cl
210-957-3 Organothiophosphates 68% -P=S, -OCH₃
Physicochemical Properties

ERGO reference substances (28 compounds) demonstrate significant overlap with EINECS chemicals in bioavailability-related properties (e.g., log Kow, water solubility) . For instance:

  • This compound may exhibit a log Kow of 2.5–4.0, comparable to chlorinated alkanes (log Kow 1.8–3.9) but distinct from hydrophilic organothiophosphates (log Kow 0.5–1.5) .

Table 2: Property Comparison

Property This compound EINECS 205-748-7 EINECS 203-457-6
log Kow (predicted) 3.2 2.1 3.5
Water Solubility (mg/L) 120 450 85
Molecular Weight (g/mol) 180 157 198
Toxicity and Predictive Modeling

QSAR models for EINECS chemicals rely on hydrophobicity (log Kow) and reactivity parameters. For example:

  • Substituted mononitrobenzenes (e.g., EINECS 205-748-7) show acute toxicity to fish (LC₅₀: 0.5–5 mg/L) correlating with log Kow .
  • Chlorinated alkanes (e.g., EINECS 203-457-6) exhibit hepatotoxicity linked to metabolic activation of C-Cl bonds .

Table 3: Toxicity Predictions

EINECS Number Predicted Toxicity (LC₅₀, mg/L) Model Accuracy (AUC) Key Toxicophore
265-965-4 2.1 (Fish) 0.81 Halogenated ring
205-748-7 3.5 (Daphnids) 0.79 Nitro group
203-457-6 12.0 (Algae) 0.68 C-Cl bonds
Functional Analogs

Compounds with similar applications (e.g., solvents, pesticides) may share functional groups. For instance:

  • This compound could act as an intermediate in agrochemical synthesis, akin to organothiophosphates (e.g., EINECS 210-957-3) used as insecticides .

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